2-(Piperidin-4-yl)pyridine hydrochloride
Description
Significance of Piperidine-Pyridine Hybrid Structures in Chemical Research
The combination of piperidine (B6355638) and pyridine (B92270) rings into a single molecular framework has proven to be a fruitful strategy in chemical research, particularly in drug discovery. researchgate.net These hybrid structures are valued for several reasons:
Versatile Scaffolds: The piperidine-pyridine motif serves as a versatile structural template. researchgate.net The piperidine ring offers conformational flexibility, while the pyridine ring can engage in various interactions, including hydrogen bonding and pi-stacking.
Broad Biological Activity: Derivatives of these hybrid structures have been investigated for a wide array of pharmacological activities. Research has shown their potential as antibacterial, antifungal, anticancer, antihypertensive, and antiviral agents. researchgate.netnih.gov For instance, certain piperidine-linked pyridine analogues have been designed and evaluated as potent inhibitors of the HIV-1 reverse transcriptase enzyme. nih.gov
Physicochemical Property Modulation: The nitrogen atom in both rings can be protonated, influencing the solubility and pharmacokinetic properties of the molecule. The hydrochloride salt form, for example, is often used to enhance a compound's stability and solubility in water. evitachem.com
Synthetic Accessibility: A variety of synthetic methods have been developed for creating these hybrid molecules, including the hydrogenation of pyridine derivatives to form the piperidine ring. nih.govdtic.mil Other methods involve multi-step reactions like reductive amination and nucleophilic substitution. evitachem.com
Overview of the 2-(Piperidin-4-yl)pyridine (B1311841) Hydrochloride Scaffold in Academic Inquiry
The compound 2-(Piperidin-4-yl)pyridine hydrochloride is a specific example of the piperidine-pyridine structural class. It consists of a pyridine ring substituted at the 2-position with a piperidine ring, connected via the piperidine's 4-position. The hydrochloride salt form indicates that the molecule has been treated with hydrochloric acid, protonating one or both of the basic nitrogen atoms.
This scaffold has been a subject of academic and industrial research, often as a key intermediate or building block in the synthesis of more complex molecules. Its structure is found within compounds investigated for their potential in treating neurological disorders and other conditions. csic.es For example, related 3-piperidinyl pyridine derivatives have been explored as inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurodegenerative diseases. acs.org
Chemical Properties of 2-(Piperidin-4-yl)pyridine and its Hydrochloride Salt
| Property | Value | Source |
|---|---|---|
| 2-(Piperidin-4-yl)pyridine | ||
| Molecular Formula | C₁₀H₁₄N₂ | nih.govchemsynthesis.com |
| Molecular Weight | 162.23 g/mol | nih.gov |
| CAS Number | 30532-37-7 | nih.gov |
| This compound | ||
| Molecular Formula | C₁₀H₁₅ClN₂ | myskinrecipes.com |
| Molecular Weight | 198.69 g/mol | myskinrecipes.com |
| CAS Number | 216688-64-1 | myskinrecipes.com |
| Storage Condition | Room temperature, sealed, dry | myskinrecipes.com |
| 4-Piperidin-4-ylpyridine dihydrochloride (B599025) | ||
| Molecular Formula | C₁₀H₁₆Cl₂N₂ | sigmaaldrich.com |
Note: The dihydrochloride form, where both nitrogen atoms are protonated, is also commercially available and studied. sigmaaldrich.com
Scope and Objectives of Research on this compound
Research involving the this compound scaffold is primarily driven by its potential applications in medicinal chemistry. The main objectives include:
Synthesis of Novel Derivatives: A primary goal is to use this scaffold as a starting material to synthesize new and more complex molecules. mdpi.com This involves chemical modifications at the nitrogen atom of the piperidine ring or on the pyridine ring to explore the structure-activity relationship (SAR).
Discovery of New Therapeutic Agents: Researchers aim to discover novel drug candidates by incorporating this scaffold. The structural motif is explored for its ability to interact with various biological targets, including enzymes and receptors. nih.govacs.org Studies on related structures suggest potential applications as inhibitors of enzymes like PIM-1 kinase, Mitogen- and stress-activated protein kinase 1 (MSK1), and cholinesterases, or as modulators of sigma receptors. csic.esmdpi.comnih.gov
Investigation of Biological Mechanisms: A key objective is to understand how compounds containing this scaffold exert their biological effects at a molecular level. This includes computational docking studies and in vitro assays to elucidate binding modes and mechanisms of action. nih.govcsic.es For example, molecular simulations have been used to study the interaction of piperidine-linked pyridine analogues with their biological targets. nih.gov
The ongoing academic inquiry into this compound and its derivatives underscores the enduring importance of piperidine-pyridine hybrids in the quest for new chemical entities with valuable properties.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-piperidin-4-ylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;/h1-3,6,9,11H,4-5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWSEJQRPNTSPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629410 | |
| Record name | 2-(Piperidin-4-yl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216688-64-1 | |
| Record name | 2-(Piperidin-4-yl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Chromatographic Characterization in Research of 2 Piperidin 4 Yl Pyridine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(Piperidin-4-yl)pyridine (B1311841) hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment and analysis of the molecule's conformation in solution.
In the ¹H NMR spectrum, distinct signals are expected for the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring. The aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm). The formation of the hydrochloride salt, which involves protonation of one or both nitrogen atoms, leads to a decrease in electron density on the rings, causing a downfield shift for all associated protons compared to the free base. ptfarm.pl The signal for the proton at the C6 position of the pyridine ring is expected to be the most downfield due to its proximity to the nitrogen atom.
The protons of the piperidine ring will appear in the more upfield, aliphatic region of the spectrum (δ 1.5-4.0 ppm). These signals often present as complex multiplets due to spin-spin coupling between adjacent protons. Based on studies of similarly substituted piperidines, the piperidine ring is expected to adopt a chair conformation. mdpi.com This conformation results in distinct signals for axial and equatorial protons. The coupling constants (J-values) derived from these signals are crucial for confirming the chair conformation and determining the orientation of the pyridine substituent. mdpi.com
The ¹³C NMR spectrum provides complementary information, with separate signals for each unique carbon atom. The carbon atoms of the aromatic pyridine ring resonate at lower field (typically δ 120-165 ppm), while the sp³-hybridized carbons of the piperidine ring appear at higher field. rsc.orgrsc.org
| Nucleus | Position | Expected Chemical Shift (δ) ppm | Notes |
|---|---|---|---|
| ¹H | Pyridine Ring Protons | 7.0 - 9.0 | Signals are shifted downfield due to the aromatic nature and electron-withdrawing effect of the nitrogen. Protonation in the hydrochloride salt further enhances this shift. ptfarm.pl |
| Piperidine Ring Protons (axial) | 1.5 - 4.0 | Complex multiplets are expected. The chair conformation leads to different chemical shifts for axial and equatorial protons. mdpi.comchemicalbook.com | |
| Piperidine Ring Protons (equatorial) | |||
| N-H Protons | Variable | Signal for the piperidine N-H and the protonated nitrogen(s) can be broad and its position is dependent on solvent and concentration. | |
| ¹³C | Pyridine Ring Carbons | 120 - 165 | The carbon attached to the nitrogen (C2 and C6) are typically the most deshielded. rsc.org |
| Piperidine Ring Carbons | 25 - 60 | Chemical shifts are typical for aliphatic amines. nih.gov |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular weight of the free base (C₁₀H₁₄N₂) is 162.23 g/mol , while the monohydrochloride salt has a molecular weight of approximately 198.69 g/mol . nih.govmyskinrecipes.com
In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the free base is expected. The fragmentation of this compound is governed by the structural features of the piperidine and pyridine rings. For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation pathway. wvu.edu For 4-substituted piperidines, fragmentation is often initiated by cleavage of the bond to the substituent or by fragmentation of the piperidine ring itself. wvu.edu
Key expected fragmentation pathways for 2-(Piperidin-4-yl)pyridine would include:
Loss of the pyridine ring, leading to a fragment corresponding to the piperidinyl cation.
Cleavage within the piperidine ring, leading to a series of smaller fragment ions.
Fission at the C-C bond connecting the two rings.
The resulting mass spectrum provides a unique fingerprint that confirms the molecular structure.
| m/z (Mass-to-Charge Ratio) | Plausible Fragment Structure | Description |
|---|---|---|
| 163 | [C₁₀H₁₄N₂ + H]⁺ | Protonated molecular ion of the free base. |
| 162 | [C₁₀H₁₄N₂]⁺ | Molecular ion of the free base. |
| 85 | [C₅H₁₁N]⁺ | Fragment corresponding to the piperidinyl cation after cleavage of the bond to the pyridine ring. |
| 84 | [C₅H₁₀N]⁺ | Fragment from the piperidine ring, likely from alpha-cleavage and subsequent rearrangement. wvu.edu |
| 78 | [C₅H₄N]⁺ | Fragment corresponding to the pyridyl cation. |
X-ray Crystallography for Solid-State Structural Elucidation
While a specific crystal structure for this compound is not publicly documented, analysis of related structures provides insight into the expected findings. evitachem.com The piperidine ring would likely adopt a stable chair conformation in the solid state. The relative orientation of the pyridine and piperidine rings would be defined by the torsion angles at the connecting C-C bond.
| Parameter | Description | Example Finding for a Related Structure |
|---|---|---|
| Crystal System | The basic geometric framework of the crystal lattice (e.g., monoclinic, triclinic). | Monoclinic researchgate.net |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. | P2₁/n researchgate.net |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. | a = 9.81 Å, b = 21.24 Å, c = 12.06 Å, β = 97.84° researchgate.net |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. | Confirms expected molecular geometry. |
| Conformation | The three-dimensional shape of the molecule (e.g., chair conformation of the piperidine ring). | Chair conformation is common for piperazine (B1678402)/piperidine rings. evitachem.com |
| Hydrogen Bonding Network | Details of intermolecular hydrogen bonds, particularly N-H···Cl interactions. | Cation linked to Cl⁻ anion via N-H···Cl hydrogen bond. evitachem.com |
Chromatographic Methods for Purity Assessment and Enantiomeric Resolution (e.g., HPLC, GC)
Chromatographic techniques are essential for verifying the purity of chemical compounds and for separating enantiomers. High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile compounds like this compound.
For purity assessment, a reversed-phase HPLC (RP-HPLC) method is typically employed. cmes.orgsemanticscholar.org In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, usually a mixture of water (often with a buffer or acid like TFA) and an organic solvent such as acetonitrile (B52724) or methanol, is used to elute the compound. ptfarm.plcmes.org Impurities are separated based on their differential partitioning between the stationary and mobile phases. The separated components are detected as they exit the column, typically by a UV detector, generating a chromatogram where the area of the main peak relative to the total area of all peaks corresponds to the purity of the sample. cmes.org
Furthermore, the carbon atom at the 4-position of the piperidine ring is a chiral center, meaning 2-(Piperidin-4-yl)pyridine can exist as a pair of enantiomers. Separating these enantiomers (a process known as chiral resolution) is critical, as they can have different biological activities. HPLC using a Chiral Stationary Phase (CSP) is a powerful method for direct enantiomeric separation. mdpi.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. researchgate.netresearchgate.net The enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates and thus be separated.
| Parameter | Condition for Purity Analysis | Condition for Enantiomeric Resolution |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) ptfarm.pl | Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak OJ) researchgate.net |
| Mobile Phase | Acetonitrile / Water with buffer (e.g., phosphate (B84403) buffer) or acid (e.g., 0.1% TFA) ptfarm.plcmes.org | n-Hexane / Isopropanol (Normal Phase) researchgate.net |
| Detection | UV (e.g., 220-280 nm) cmes.orgsemanticscholar.org | UV (e.g., 254 nm) researchgate.net |
| Flow Rate | ~1.0 mL/min | ~0.7 mL/min researchgate.net |
| Column Temperature | Ambient or controlled (e.g., 35 °C) semanticscholar.org | Controlled to optimize resolution researchgate.net |
Pharmacological and Biological Investigation of 2 Piperidin 4 Yl Pyridine Hydrochloride and Its Structural Analogs
Receptor Binding and Functional Assays
The interaction of 2-(Piperidin-4-yl)pyridine (B1311841) and its structural analogs with various neurotransmitter receptors is a key area of investigation. The pyridine (B92270) and piperidine (B6355638) moieties are considered privileged structures in medicinal chemistry, known to interact with a range of biological targets. nih.govnih.gov
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions
The structural framework of 2-(Piperidin-4-yl)pyridine is found in compounds that bind to nicotinic acetylcholine receptors (nAChRs). The pyridine ring is a common feature in nAChR agonists like nicotine (B1678760) and epibatidine. nih.gov Research into novel ligands for the acetylcholine-binding protein (AChBP), a homolog of the nAChR ligand-binding domain, has utilized piperidine derivatives. In one study, the replacement of a naphthalene (B1677914) substructure with a pyridine ring in a piperidine-based compound marginally increased binding to AChBP. nih.gov This led to further optimization, yielding a piperidine derivative with a high affinity (Ki = 2.8 nmol/L) for AChBP. nih.gov
Epibatidine, a potent nAChR ligand, has served as a lead structure for developing new therapeutic agents. nih.govrti.org Analogs incorporating a 2-fluoro-3'-(substituted pyridinyl) moiety attached to a 7-azabicyclo[2.2.1]heptane core (a structure related to piperidine) have been synthesized and evaluated for their nAChR properties. nih.gov These studies demonstrate that modifications of the pyridinyl-piperidine-like scaffold can modulate binding affinity and selectivity for different nAChR subtypes, such as α4β2*, α3β4, and α7. nih.gov For instance, 2′-Fluoro-3′-(4″-pyridinyl)deschloroepibatidine (7a) and 2′-fluoro-3′-(3″-pyridinyl)deschloroepibatidine (8a) showed similar in vitro nAChR properties to their parent compounds but with enhanced selectivity for the α4β2-nAChR. nih.gov
Table 1: Binding Affinities of Selected Piperidine Derivatives for Acetylcholine-Binding Protein (AChBP)
| Compound | Binding Affinity (Ki, nmol/L) | Percent Inhibition at 100 nmol/L |
| Compound 1 (Naphthalene substructure) | Not Reported | 17.2% |
| Compound 2 (Pyridine substructure) | Not Reported | 21.5% |
| Compound 14 | 105.6 | Not Reported |
| Compound 15 | 2.8 | Not Reported |
| Nicotine | 777 | Not Reported |
| Data sourced from nih.gov |
Histamine (B1213489) H3 Receptor Binding and Selectivity Profiling
A significant area of research for piperidine-based compounds is their interaction with the histamine H3 receptor (H3R), a G protein-coupled receptor that modulates neurotransmitter release. nih.gov Several studies have identified dual-acting ligands that target both H3R and sigma-1 receptors. nih.govnih.gov In the synthesis of these dual-target ligands, 4-(piperidin-4-yl)pyridine (B1299547) is used as a key building block. nih.govacs.org
The piperidine ring has been identified as a crucial structural element for maintaining affinity at the H3R. nih.gov When comparing compounds with a piperidine core to those with a piperazine (B1678402) core, the piperidine derivatives often retain high H3R affinity. nih.govacs.org For example, a series of compounds based on a piperidine core showed high affinity for human H3 receptors, with Ki values generally below 100 nM. nih.govacs.org Selectivity studies demonstrated that these compounds have negligible affinity for other histamine receptor subtypes, such as H1, H2, and H4. nih.gov
Sigma Receptor (σ1R and σ2R) Affinity and Functional Studies
Sigma receptors, particularly the σ1 and σ2 subtypes, are recognized as important targets for therapeutic intervention in neurological disorders. mdpi.comnih.gov The 2-(piperidin-4-yl)pyridine scaffold is integral to a class of ligands with high affinity for sigma receptors. nih.govmdpi.com The piperidine moiety, in particular, appears to be a key determinant for high affinity at the σ1 receptor. nih.gov
In a series of dual H3R/σ1R ligands, compounds incorporating a piperidine core consistently showed higher affinity for σ1R compared to their piperazine-containing counterparts. nih.gov For instance, the replacement of a piperazine ring with a piperidine ring led to a dramatic increase in σ1R affinity (from a Ki of 1531 nM to 3.64 nM) while maintaining H3R affinity. nih.govacs.org Further studies have identified polyfunctionalized pyridines with a 1-benzylpiperidin-4-yl moiety that exhibit high σ1R affinity (Ki = 1.45 nM) and significant selectivity over the σ2R subtype. mdpi.comnih.govresearchgate.net
Table 2: Receptor Binding Affinities (Ki, nM) of Representative Piperidine Derivatives
| Compound | hH3R | hσ1R | hσ2R | σ1R/σ2R Selectivity |
| Compound 5 (Piperidine core) | 7.70 | 3.64 | Not Reported | Not Reported |
| Compound 11 (Piperidine core) | 6.2 | 4.41 | 67.9 | ~15 |
| Compound 4 (Piperazine core) | 3.17 | 1531 | Not Reported | Not Reported |
| Compound 5 (Pyridine-dicarbonitrile) | Not Determined | 1.45 | 421 | 290 |
| Data sourced from nih.govacs.orgmdpi.com |
Evaluation in Other Neurotransmitter Systems
The versatile structure of piperidine-pyridine hybrids suggests potential interactions with other neurotransmitter systems beyond nAChRs, H3R, and sigma receptors. evitachem.com Analysis indicates that such hybrids are frequently found in compounds targeting dopaminergic pathways, specifically via D₂ receptor modulation, and glutamatergic transmission through NMDA receptor antagonism. evitachem.com The protonated piperidine nitrogen can facilitate ionic binding to key residues within these receptors. evitachem.com
Enzyme Modulation Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase)
The modulation of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a critical mechanism for many neuroactive compounds. Certain pyridyl-piperidine derivatives have been investigated for their inhibitory effects on these enzymes.
A polyfunctionalized pyridine derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, was identified as a potent dual inhibitor of AChE (IC50 = 13 nM) and BuChE (IC50 = 3.1 µM). mdpi.comnih.govresearchgate.net Structure-activity relationship studies on a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives revealed that modifications to the pyridazine (B1198779) and piperidine moieties could significantly influence inhibitory potency and selectivity. nih.gov One indenopyridazine derivative emerged as a highly potent AChE inhibitor with an IC50 of 10 nM. nih.gov Another derivative demonstrated 100-fold greater selectivity for human AChE over BuChE compared to the reference compound tacrine. nih.gov
In Vitro Cellular Assays for Biological Efficacy and Selectivity
The biological efficacy and selectivity of 2-(piperidin-4-yl)pyridine analogs have been characterized using various in vitro cellular assays. Electrophysiological studies using Xenopus oocytes expressing different nAChR subtypes have been employed to determine the functional activity and selectivity of these compounds. nih.gov These assays can distinguish between agonist and antagonist activity at specific receptor subtypes. nih.gov
In other areas, pyridine-containing compounds have been evaluated for different biological effects. For example, novel nicotinonitrile and pyrazolyl nicotinonitrile derivatives were assessed for their cytotoxic activity against cancer cell lines like HepG2, revealing potent effects and inhibition of PIM-1 kinase. nih.gov Additionally, in vitro assays measuring the inhibition of enzymes like cholesterol 24-hydroxylase (CH24H) have been used to screen 3-substituted-4-phenylpyridine derivatives, where a piperidin-4-yl group was introduced. acs.org These cellular and enzymatic assays are crucial for determining the biological efficacy and selectivity profile of new chemical entities based on the 2-(piperidin-4-yl)pyridine scaffold.
Structure-Activity Relationship (SAR) Studies of 2-(Piperidin-4-yl)pyridine Hydrochloride Derivatives
The exploration of the structure-activity relationship (SAR) for derivatives of this compound has been a focal point of medicinal chemistry research. These studies aim to delineate how modifications to the molecular structure influence the pharmacological and biological profiles of these compounds. The core structure, featuring a pyridine ring linked to a piperidine ring, offers multiple sites for chemical alteration, each with the potential to modulate the compound's interaction with biological targets.
Influence of Substituent Variations on Pharmacological Profile
Research into pyridine derivatives has revealed that the presence of groups containing nitrogen and oxygen, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, tends to enhance antiproliferative activity against various cancer cell lines. mdpi.com Conversely, the introduction of halogens (e.g., Cl, F, Br) or other bulky groups often leads to a decrease in such activity. mdpi.com The antiproliferative effect of halogenated derivatives is also influenced by the size and electrophilic capacity of the halogen atom. mdpi.com
In the context of muscarinic receptor antagonists, a derivative of 2-(piperidin-4-yl)pyridine, specifically (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, demonstrated high selectivity for M3 receptors over M2 receptors. This selectivity is clinically significant as M3 receptors are involved in respiratory function, while M2 receptors regulate cardiac activity, suggesting a reduced risk of cardiac side effects. nih.gov
Studies on other pyridine analogs have further illuminated these trends. For instance, in a series of pyrazol-4-yl-pyridine derivatives acting as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, all tested analogs were capable of inducing a strong leftward shift in the affinity binding inhibition curve of acetylcholine, confirming their PAM activity. nih.gov
The position of substituents is also a critical determinant of activity. For example, in a series of 3,5-disubstituted pyridin-2(1H)-ones, methylation at the pyridinone oxygen atom resulted in a significant positive effect on anti-allodynic activity, whereas N-methylation led to a slight reduction in potency. nih.gov Furthermore, the nature of the ring attached to an amide or ether function at the 5-position had a notable effect, with 4-nitrophenyl and piperidinyl being the most effective substituents. nih.gov
Influence of Substituents on the Pharmacological Profile of Pyridine Derivatives
| Substituent Group | Observed Effect on Activity | Example Context | Reference |
|---|---|---|---|
| -OCH3, -OH, -C=O, -NH2 | Enhanced antiproliferative activity | General pyridine derivatives | mdpi.com |
| Halogens (Cl, F, Br) | Decreased antiproliferative activity | General pyridine derivatives | mdpi.com |
| 6-amino on pyridine | High selectivity for M3 over M2 muscarinic receptors | Muscarinic receptor antagonists | nih.gov |
| O-methylation of pyridinone | Enhanced anti-allodynic activity | 3,5-disubstituted pyridin-2(1H)-ones | nih.gov |
| N-methylation of pyridinone | Slightly reduced anti-allodynic activity | 3,5-disubstituted pyridin-2(1H)-ones | nih.gov |
| 4-nitrophenyl and piperidinyl at position 5 | Favorable for anti-allodynic activity | 3,5-disubstituted pyridin-2(1H)-ones | nih.gov |
Stereochemical Effects on Receptor Recognition and Activity
The three-dimensional arrangement of atoms, or stereochemistry, is a crucial factor in the interaction between a drug molecule and its biological target. For 2-(Piperidin-4-yl)pyridine derivatives, the stereochemical configuration can significantly influence receptor binding affinity and intrinsic activity.
The synthesis of these compounds often results in stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements. The separation and individual testing of these isomers are critical for understanding their pharmacological properties. For example, the synthesis of certain piperidine derivatives often yields isomeric products that require separation to evaluate their distinct biological activities.
Advanced synthetic methods, such as the hydroboration/hydrogenation cascade of pyridines, can be cis-selective, particularly for 2,3-disubstituted pyridines, leading to specific stereoisomers. nih.gov Similarly, enantioselective approaches using palladium catalysts with novel pyridine-oxazoline ligands have been developed for amination reactions, where a bulky substituent at the C6 position of the ligand is key to the reaction's success. nih.gov These stereoselective synthetic strategies are vital for producing specific, desired stereoisomers for pharmacological evaluation.
A general stereochemical model for the binding of ligands to the benzodiazepine (B76468) receptor, which can be analogous to other receptor interactions, suggests a diffuse and substantially planar recognition site. nih.gov In this model, the primary interactions are mediated by hydrogen bonding, and the differences in pharmacological profiles among various ligands are attributed to their different localization within this single binding site. nih.gov The specific geometry of the ligand, as determined by methods like X-ray crystallography, is therefore a key determinant of its biological effect. nih.gov
Stereochemical Considerations in Pyridine-Piperidine Derivatives
| Stereochemical Aspect | Significance | Example Method/Observation | Reference |
|---|---|---|---|
| Stereoisomerism | Isomers can have different pharmacological activities. | Separation of isomeric piperidine derivatives for individual testing. | |
| Cis-selectivity | Allows for the synthesis of specific stereoisomers. | Hydroboration/hydrogenation cascade of 2,3-disubstituted pyridines. | nih.gov |
| Enantioselectivity | Enables the production of a single enantiomer. | Palladium-catalyzed amination with a pyridine-oxazoline ligand. | nih.gov |
| Molecular Geometry | Determines ligand localization and interaction within the receptor binding site. | X-ray crystallography to determine the 3D structure of ligands. | nih.gov |
Exploration of Linker Modifications and Ring Substitutions
Modifications to the linker connecting the pyridine and piperidine rings, as well as substitutions within the rings themselves, represent another important avenue in SAR studies. These changes can alter the molecule's flexibility, conformation, and ability to interact with target receptors.
One area of exploration has been the replacement of the pyridine nucleus with a bicyclic scaffold. mdpi.com This "rigidification" strategy aims to mimic a highly favored internal hydrogen bond interaction, which can enhance binding affinity. mdpi.com For instance, the development of 2-aminobenzimidazole (B67599) derivatives from a pyridin-2-yl guanidine (B92328) lead compound resulted in a more potent inhibitor, demonstrating the success of this approach. mdpi.com
The synthesis of piperidinyl-pyridine derivatives can involve a multi-step sequence, including nucleophilic aromatic substitution and Buchwald-Hartwig cross-coupling reactions, to introduce the desired functionalities. mdpi.com The choice of ligand, such as XantPhos, is crucial in these synthetic steps. mdpi.com
In some cases, replacing a functional group at a key position can have a significant impact on activity. For example, in a series of pyridin-2(1H)-ones, replacing the NH of a (pyridin-4-yl)amino group with an amide or an oxygen atom was not detrimental to the analgesic activity, and in some cases, led to similar or slightly superior activities. nih.gov
The synthesis of piperidines through methods like the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes can be sensitive to the electronic nature of substituents. nih.gov Strong electron-releasing groups on an aryl ring can lead to undesired hydrolyzed derivatives, while electron-withdrawing groups may prevent the reaction from occurring at all. nih.gov
Linker and Ring Modifications in Pyridine-Piperidine Derivatives
| Modification Strategy | Rationale/Observation | Example | Reference |
|---|---|---|---|
| Replacement of pyridine with a bicyclic scaffold | To mimic and rigidify a favorable internal hydrogen bond. | Development of 2-aminobenzimidazole inhibitors from a pyridin-2-yl guanidine. | mdpi.com |
| Replacement of a linking group | To explore alternative interactions and maintain or improve activity. | Replacing an NH group with an amide or oxygen in pyridin-2(1H)-ones. | nih.gov |
| Influence of electronic nature of substituents | Substituents can direct or inhibit cyclization reactions. | Electron-releasing groups causing hydrolysis in piperidine synthesis. | nih.gov |
General In Vivo Studies on Biological Activity and Systemic Effects
A derivative of 2-(piperidin-4-yl)pyridine, (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (referred to as compound A), has been investigated in in vivo models. In rats, this compound effectively inhibited acetylcholine-induced bronchoconstriction with an intravenous ED50 of 0.022 mg/kg, while having minimal effect on bradycardia at doses up to 10 mg/kg. nih.gov Furthermore, in dogs, oral administration of compound A dose-dependently shifted the methacholine (B1211447) concentration-respiratory resistance curves, indicating its potential as a bronchodilator. nih.gov A key finding from these studies was the low brain penetration of compound A, suggesting a reduced risk of central nervous system side effects. nih.gov
Other pyridine derivatives have also shown promise in in vivo studies for various therapeutic areas. For instance, novel pyridine heterocyclic hybrids have been evaluated for their anticancer abilities, with some compounds showing significant inhibition of breast cancer in in vivo models. nih.gov In the field of pain research, a series of 3,5-disubstituted pyridin-2(1H)-ones were assessed for their ability to inhibit cutaneous mechanical allodynia in a rat model of inflammatory pain. nih.gov One O-methylated derivative, compound 36, demonstrated an enhanced analgesic effect. nih.gov
The piperidine moiety is also a component of established drugs with proven in vivo activity. Alogliptin, an antidiabetic drug containing a piperidine ring, has demonstrated potent inhibition of DPP-4 in rats, leading to enhanced plasma insulin (B600854) levels and improved glucose tolerance. mdpi.com Additionally, piperine, an alkaloid containing a piperidine moiety, has shown a significant blood glucose-lowering effect in diabetic mice when combined with metformin. mdpi.com
In the realm of neuropsychiatry, certain 6-amino-2-thioalkyl-4-phenylnicotinate derivatives have exhibited significant anxiolytic activity in psychotropic studies, with some compounds being about four times more potent than diazepam. nih.gov Furthermore, some synthesized 3-aminopyridin-2(1H)-one derivatives have shown tranquilizing and antidepressant activities in in vivo tests. mdpi.com
In Vivo Activity of 2-(Piperidin-4-yl)pyridine Derivatives and Related Compounds
| Compound/Derivative Class | Biological Activity | In Vivo Model | Key Finding | Reference |
|---|---|---|---|---|
| (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide | Muscarinic Antagonist | Rats, Dogs | Inhibited bronchoconstriction with low brain penetration. | nih.gov |
| Pyridine heterocyclic hybrids | Anticancer | Mouse models of breast cancer | Significant inhibition of tumor growth. | nih.gov |
| 3,5-disubstituted pyridin-2(1H)-ones | Analgesic | Rat model of inflammatory pain | Inhibition of cutaneous mechanical allodynia. | nih.gov |
| Alogliptin (piperidine-containing) | Antidiabetic | Rats | Potent DPP-4 inhibition and improved glucose tolerance. | mdpi.com |
| Piperine (piperidine-containing) | Antidiabetic | Diabetic mice | Significant blood glucose-lowering effect. | mdpi.com |
| 6-amino-2-thioalkyl-4-phenylnicotinates | Anxiolytic | Psychotropic studies | Activity four times greater than diazepam. | nih.gov |
| 3-aminopyridin-2(1H)-one derivatives | Tranquilizing, Antidepressant | "Dark-light chamber" and "Porsolt passive swimming" tests | Demonstrated anxiolytic and antidepressant effects. | mdpi.com |
Medicinal Chemistry and Drug Discovery Perspectives on the 2 Piperidin 4 Yl Pyridine Scaffold
Scaffold Modifications for Lead Optimization and Compound Library Development
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its therapeutic properties. The 2-(piperidin-4-yl)pyridine (B1311841) scaffold is highly amenable to such modifications, allowing for the systematic exploration of chemical space and the generation of compound libraries for screening. researchgate.netresearchgate.net Modifications typically target the pyridine (B92270) ring, the piperidine (B6355638) ring, and the nitrogen atom of the piperidine.
Common strategies include:
Substitution on the Pyridine Ring: Introducing various substituents (e.g., methyl, chloro, cyano groups) onto the pyridine ring can significantly alter electronic properties, steric hindrance, and binding interactions with the target protein. nih.gov For instance, in the development of inhibitors for anaplastic lymphoma kinase (ALK), a series of 2-amino-4-(1-piperidine) pyridine derivatives were synthesized based on a lead compound. nih.govnih.gov
Modification of the Piperidine Ring: The piperidine nitrogen is a key point for modification. Attaching different functional groups, such as alkyls, acyls, or more complex moieties, can modulate the compound's polarity, basicity (pKa), and ability to form hydrogen bonds. nih.gov In the development of A2A adenosine (B11128) receptor antagonists, a 6-(4-methoxypiperidin-1-yl)-2-pyridyl substituent was introduced, which led to a compound with good oral exposure and no significant Cytochrome P450 issues. medchemexpress.com
Bioisosteric Replacement: Entire rings or functional groups can be replaced with others that have similar physical or chemical properties (bioisosteres) to improve potency or pharmacokinetic profiles. In one study, replacing the piperidin-4-yl group with a piperazinyl or phenyl group was explored to enhance activity against the cholesterol 24-hydroxylase (CH24H) enzyme. acs.org Similarly, replacing a piperazine (B1678402) with a piperidine ring system was shown to improve metabolic stability in certain dopamine (B1211576) transporter (DAT) inhibitors. nih.gov
These systematic modifications allow for the creation of extensive compound libraries, which are essential for establishing robust Structure-Activity Relationships (SAR). researchgate.netnih.gov
Table 1: Examples of Scaffold Modifications on the 2-(Piperidin-4-yl)pyridine Core
| Parent Scaffold Position | Modification Type | Example of Introduced Group/Change | Purpose/Outcome | Reference |
| Pyridine Ring | Substitution | 2,6-dichloro-4-cyanophenyl | Improved TYK2 potency and selectivity | nih.gov |
| Pyridine Ring | Fusion | Thienopyridine formation | Generation of novel antimicrobial agents | researchgate.net |
| Piperidine Nitrogen | Alkylation/Acylation | N-benzyl, N-acyl groups | Modulate polarity and binding interactions | nih.govnih.gov |
| Piperidine Ring | Heteroatom Incorporation | Replacement of CH with N (piperazine) | Explored impact on CH24H inhibitory activity | acs.org |
| Piperidine Ring | Heteroatom Incorporation | Morpholine or thiomorpholine (B91149) ring systems | Reduced pKa and/or logP for improved CNS profiles | nih.gov |
Strategies for Enhancing Target Potency and Selectivity
A primary goal of lead optimization is to maximize a compound's affinity for its intended biological target (potency) while minimizing its interaction with other targets (selectivity) to reduce potential side effects. ijsat.org For the 2-(piperidin-4-yl)pyridine scaffold, this is achieved through precise structural modifications guided by structure-activity relationship (SAR) studies. nih.govresearchgate.net
In the pursuit of potent Lysine Specific Demethylase 1 (LSD1) inhibitors, researchers synthesized compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core. nih.govacs.org SAR studies revealed that substitution at the 4-position of an attached phenyl ring was favorable for activity. A 4-methyl group resulted in a potent inhibitor with a Kᵢ value of 29 nM. nih.govacs.org Moving the methyl group to the 3-position drastically decreased activity by approximately 27-fold, while larger alkyl groups at the 4-position were also less favorable. nih.gov These compounds demonstrated high selectivity (>160-fold) against the related enzymes monoamine oxidase A and B (MAO-A and MAO-B). nih.govacs.org
Another study focused on developing inhibitors for cholesterol 24-hydroxylase (CH24H). acs.org Researchers started with a 3-substituted-4-phenylpyridine scaffold and introduced a piperidin-4-yl group, which validated the series as novel CH24H inhibitors. acs.org Further optimization showed that replacing the phenyl group at the 4-position of the pyridine with a 2-pyridyl group significantly reduced inhibitory activity against CYP3A4, thereby improving selectivity, although it also led to a 20-fold decrease in CH24H potency. acs.org
These examples underscore how minor changes to the scaffold can lead to major shifts in biological activity, a fundamental principle in medicinal chemistry. researchgate.net
Table 2: Structure-Activity Relationship (SAR) of 2-(Piperidin-4-yl)pyridine Analogs
| Compound/Analog | Target | Modification | Potency (IC₅₀ or Kᵢ) | Selectivity Profile | Reference |
| Compound 17 | LSD1 | 4-methyl group on a 6-phenyl ring | Kᵢ = 29 nM | >160-fold selective over MAO-A and MAO-B | nih.govacs.org |
| Compound 18 | LSD1 | 3-methyl group on a 6-phenyl ring | Kᵢ = 800 nM | - | nih.gov |
| Compound 6 | CH24H | Piperidin-1-yl group on pyridine | IC₅₀ = 8.1 nM | Potent CYP3A4 inhibition | acs.org |
| Compound 7 | CH24H | Phenyl group replaced with 2-pyridyl | IC₅₀ = 160 nM | Drastically reduced CYP3A4 inhibition (29% at 10 μM) | acs.org |
| Compound 5 | σ₁ Receptor | N-benzylpiperidine linked to pyridine | Kᵢ = 1.45 nM | 290-fold selective over σ₂ receptor subtype | nih.gov |
| Compound 2e | ALK/ROS1 | 2-amino-4-(1-piperidine) pyridine derivative | IC₅₀ = 41.3 nM (vs. ALK L1196M) | Dual inhibitor; ~2-fold more potent than Crizotinib against resistant ALK | nih.gov |
Investigation of Metabolic Stability and Pharmacokinetic Properties
A successful drug must not only be potent and selective but also possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). A key aspect of this is metabolic stability, which determines how long a drug remains active in the body before being broken down, primarily by enzymes in the liver like the Cytochrome P450 (CYP) family. nih.gov
The pyridine ring within the 2-(piperidin-4-yl)pyridine scaffold can influence metabolic stability. It has been suggested that incorporating an sp² nitrogen into an aromatic ring can increase metabolic stability by coordinating the nitrogen to the heme iron of CYP enzymes, a phenomenon known as type II binding. nih.gov However, studies have also shown that compounds capable of type II binding can still be extensively metabolized, suggesting complex kinetic mechanisms are at play. nih.gov
Medicinal chemists actively design analogs to improve these properties. An extensive ADMET investigation of piperazinyl-pyrimidine analogues involved screening for metabolic stability in human liver microsomes (HLMs), leading to a structure-metabolism relationship study. nih.gov In a separate study, researchers sought to improve the metabolic stability of atypical dopamine transporter (DAT) inhibitors. They found that replacing a piperazine ring with a piperidine ring system in their lead compounds resulted in analogues with improved metabolic stability in rat liver microsomes. nih.gov Such studies are crucial for identifying lead compounds that are not only active but also have a suitable duration of action in the body. nih.govnih.gov
Table 3: Pharmacokinetic and Metabolic Stability Considerations
| Compound Series | Modification Strategy | Pharmacokinetic Parameter Investigated | Finding | Reference |
| Pyridinyl quinoline-4-carboxamides | Incorporation of sp² nitrogen (pyridine) | Metabolic stability (CYP3A4) | Type II binding can occur but does not always prevent metabolism. | nih.gov |
| Piperazinyl-pyrimidine analogues | Various scaffold changes | Metabolic stability in Human Liver Microsomes (HLM) | Identified stable lead compounds through a Structure-Metabolism Relationship (SMR) study. | nih.gov |
| Alicyclic amines for DAT | Replacement of piperazine with piperidine | Metabolic stability in Rat Liver Microsomes | Piperidine analogues showed improved metabolic stability compared to piperazine analogues. | nih.gov |
| Pyridine carboxamides | Prodrug activation | Mechanism of action | Activated by M. tuberculosis amidase, AmiC. | asm.org |
Design and Synthesis of Prodrugs
A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. This strategy is often employed to overcome challenges such as poor solubility, low bioavailability, or to achieve targeted drug delivery. The 2-(piperidin-4-yl)pyridine scaffold and its derivatives can be chemically modified to create prodrugs.
A clear example of this approach was demonstrated in the development of new antitubercular agents. Researchers identified a pyridine carboxamide derivative, MMV687254, as a promising hit against Mycobacterium tuberculosis. asm.org Further investigation revealed that this compound is a prodrug. It is activated by a specific amidase enzyme (AmiC) present in the bacterium, which hydrolyzes the molecule to release its active metabolites. asm.org This targeted activation mechanism makes the compound specifically active against the pathogen. Such innovative approaches are crucial in the fight against drug-resistant tuberculosis. asm.org
Patent Landscape and Innovation in Related Chemical Space
The patent landscape provides valuable insights into the areas of active research and commercial interest for a given chemical scaffold. The 2-(piperidin-4-yl)pyridine core and its derivatives are featured in numerous patents, highlighting their importance in drug discovery. nih.gov Patents have been filed for compounds targeting a wide range of diseases, reflecting the scaffold's versatility. google.comgoogle.com
For example, one patent describes 2-(piperidin-4-yl)-4-phenoxy- or phenylamino-pyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors for potential use in anti-HIV therapy. google.com Another early patent from 1950 outlines general processes for creating new pyridine and piperidine compounds by reacting monoaryl-aceto-nitriles with halogenated pyridines, which laid the groundwork for many subsequent discoveries. google.com The World Intellectual Property Organization (WIPO) patent database lists numerous patents for chemical structures related to 2-(piperidin-4-yl)pyridine and its analogs, such as 2-(piperidin-4-yloxy)pyridine. nih.govnih.gov
This consistent patent activity indicates ongoing innovation in this chemical space. Researchers continue to explore novel modifications and applications, seeking to develop next-generation therapeutics based on this privileged scaffold. researchgate.netijsat.org
Future Research Directions and Unanswered Questions Regarding 2 Piperidin 4 Yl Pyridine Hydrochloride
Development of Novel Asymmetric Synthetic Methodologies
A critical challenge and a significant area for future research is the development of efficient and highly stereoselective synthetic routes to produce specific enantiomers of 2-(Piperidin-4-yl)pyridine (B1311841) and its derivatives. The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or contribute to off-target effects.
Current synthetic methods often result in racemic mixtures, requiring lengthy and costly resolution steps. nih.gov Future research will likely focus on the following:
Catalytic Asymmetric Synthesis : The application of transition-metal catalysis, such as rhodium-catalyzed asymmetric reductive Heck reactions, presents a promising avenue for creating 3-substituted piperidines from pyridine (B92270) precursors with high enantioselectivity. nih.gov Adapting these methods for the synthesis of 4-substituted piperidines like the title compound is a logical and crucial next step.
Chiral Pool Synthesis : Utilizing readily available, enantiopure starting materials, such as chiral aziridines, could enable the divergent and highly stereoselective synthesis of specific isomers. rsc.org Research into one-pot sequential reactions that combine steps like reductive ring-opening and intramolecular reductive amination could significantly improve efficiency. rsc.org
Organocatalysis : Exploring metal-free catalytic systems to achieve the asymmetric hydrogenation of the pyridine ring offers a more sustainable and potentially cost-effective alternative to traditional metal catalysis, which often requires harsh reaction conditions. nih.gov
Successfully developing these methodologies will be paramount to producing enantiomerically pure 2-(Piperidin-4-yl)pyridine hydrochloride, enabling more precise investigations into its structure-activity relationships and leading to safer, more effective drug candidates.
Comprehensive Mechanistic Studies of Biological Interactions
While the piperidine-pyridine scaffold is known to interact with various biological targets, a detailed, atom-level understanding of these interactions for this compound is largely uncharted. Future research must delve deeply into the molecular mechanisms that govern its biological activity.
Key unanswered questions include:
What is the precise binding mode of the compound with its primary targets?
How does the interplay between the protonated piperidine (B6355638) nitrogen's ionic interactions and the pyridine ring's hydrophobic or hydrogen-bonding capabilities contribute to binding affinity and selectivity? evitachem.comnih.gov
What conformational changes does the molecule undergo to fit into different binding pockets? evitachem.com
To address these questions, future studies should employ a combination of advanced techniques:
X-ray Crystallography and Cryo-EM : Obtaining high-resolution structures of the compound in complex with its target proteins (e.g., kinases, G-protein coupled receptors, enzymes) is essential for visualizing the exact binding orientation and key intermolecular contacts. acs.org
Advanced NMR Spectroscopy : Techniques like saturation transfer difference (STD) NMR can identify which parts of the molecule are in close contact with a target protein.
Molecular Dynamics (MD) Simulations : Large-scale computational simulations can model the dynamic behavior of the compound within a binding site over time, revealing the stability of interactions and predicting the impact of structural modifications. researchgate.net
These comprehensive mechanistic studies will provide invaluable insights, facilitating a rational, structure-based design of more potent and selective analogs.
Application of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and its application to the this compound scaffold holds immense promise. nih.govnih.gov By leveraging large datasets, AI/ML can accelerate the design-build-test-learn cycle.
Future research directions in this domain include:
De Novo Design : Employing generative AI models to design novel derivatives of 2-(Piperidin-4-yl)pyridine with optimized properties. These models can explore a vast chemical space to propose structures with enhanced target affinity, improved selectivity, and desirable pharmacokinetic profiles. nih.gov
Predictive Modeling : Developing and training ML models, such as graph convolutional neural networks, to accurately predict the biological activities and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds before their synthesis. nih.govnih.gov This can significantly reduce the cost and time associated with screening ineffective or toxic candidates.
Polypharmacology Prediction : Using AI to identify potential new targets for 2-(Piperidin-4-yl)pyridine derivatives, opening up possibilities for drug repurposing or the development of multi-target agents for complex diseases.
Advanced Analytical Methodologies for In Vivo Compound Tracking
Understanding what a drug does to the body is only half the picture; understanding what the body does to the drug is equally critical. A significant gap in current knowledge is the ability to track the precise distribution, metabolism, and target engagement of this compound in a living system in real-time.
Future research should focus on developing sophisticated analytical tools for this purpose:
Positron Emission Tomography (PET) Imaging : A key goal is the synthesis of radiolabeled versions of the compound (e.g., with Carbon-11 or Fluorine-18). This would enable the use of PET imaging to non-invasively visualize the compound's biodistribution, quantify its accumulation in target tissues like the brain, and measure its engagement with specific receptors or enzymes in vivo. nih.gov
High-Sensitivity Mass Spectrometry : Developing and validating highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is crucial. These methods would allow for the precise quantification of the parent compound and its metabolites in complex biological matrices like plasma, cerebrospinal fluid, and tissue homogenates, providing critical pharmacokinetic data.
In Silico Pharmacokinetic Modeling : Enhancing computational models to more accurately predict the in-vivo permeability and behavior of the compound and its analogs can help prioritize which derivatives are most likely to have favorable drug-like properties. scispace.com
These advanced analytical techniques will be instrumental in bridging the gap between in vitro activity and in vivo efficacy, a critical step in the translational pathway from the lab to the clinic.
Exploration of New Therapeutic Applications
The structural motifs within this compound suggest its potential relevance across a wide spectrum of diseases. While initial research may have focused on a specific area, a major future direction is the systematic exploration of new therapeutic applications.
Drawing inspiration from the known activities of similar piperidine-pyridine hybrids, research should investigate its potential as:
A Neurotherapeutic Agent : Beyond established roles, systematic screening against targets implicated in a range of neurological and psychiatric disorders, such as sigma receptors for neuropathic pain or Alzheimer's disease, is warranted. nih.gov
An Anti-inflammatory Agent : The discovery of piperidinyl-pyridine derivatives as potent inhibitors of kinases like MSK1 suggests that this compound could be a valuable starting point for developing novel treatments for inflammatory conditions like asthma or psoriasis. mdpi.com
An Anticancer Agent : Pyridine derivatives have been investigated as inhibitors of targets crucial for cell proliferation, such as human kinesin Eg5, opening a potential application in oncology. researchgate.netresearchgate.net
A Metabolic Disease Modulator : The identification of related structures as inhibitors of enzymes like Cholesterol 24-hydroxylase (CH24H) indicates a possible role in treating metabolic or neurodegenerative disorders associated with cholesterol dysregulation. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for 2-(Piperidin-4-yl)pyridine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions between pyridine and piperidine derivatives. For example, fluorinated analogs (e.g., 2-fluoro-4-(piperidin-4-yl)pyridine hydrochloride) are synthesized using halogenated pyridines and piperidine under basic conditions (e.g., NaOH in dichloromethane) .
- Optimization : Key parameters include solvent polarity (e.g., dichloromethane for SN2 reactions), temperature (20–40°C to avoid side reactions), and stoichiometric ratios (1:1.2 for amine:halogenated precursor). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, 5–10% MeOH in DCM) ensures >95% purity .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?
- Techniques :
- NMR : ¹H NMR (D2O) shows piperidine protons at δ 1.8–2.1 ppm (axial/equatorial Hs) and pyridine aromatic protons at δ 7.5–8.5 ppm. ¹³C NMR confirms quaternary carbons (pyridine C-2: ~150 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA gradient) validate purity (>99%) and detect impurities (e.g., unreacted precursors) .
- Data Validation : Cross-reference with PubChem spectral data (CID 301222-60-6) to resolve ambiguities in peak assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions between analytical data (e.g., NMR vs. HPLC purity) for this compound?
- Root Cause Analysis :
- NMR Artifacts : Residual solvents (e.g., DCM) or deuterated water exchangeable protons may obscure signals. Use DMSO-d6 for stable spectra .
- HPLC Limitations : Ion-pairing agents (e.g., TFA) may suppress ionization of basic impurities. Confirm with LC-MS (ESI+ mode) for accurate mass detection .
- Resolution : Perform orthogonal analyses (e.g., elemental analysis for Cl⁻ content) and compare with reference standards (e.g., Risperidone intermediates with similar piperidine-pyridine motifs) .
Q. What computational strategies are effective for predicting the biological activity of this compound analogs?
- Approach :
- Molecular Docking : Use AutoDock Vina to model interactions with CNS targets (e.g., serotonin receptors). The piperidine nitrogen and pyridine ring form hydrogen bonds with Asp155 and π-π stacking with Trp358 in 5-HT3 receptors .
- QSAR : Correlate substituent effects (e.g., fluorine at C-2) with logP and IC50 values. Fluorination increases lipophilicity (clogP +0.5) and enhances blood-brain barrier permeability .
Q. How do structural modifications (e.g., fluorination or methylation) impact the compound’s stability and reactivity in aqueous media?
- Case Study :
- Fluorination : 2-Fluoro derivatives exhibit enhanced hydrolytic stability (t½ > 24 hrs in PBS pH 7.4) due to electron-withdrawing effects reducing nucleophilic attack .
- Methylation : N-methylation of the piperidine ring decreases basicity (pKa ~7.5 vs. 9.2 for parent compound), altering solubility and protein binding .
- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to track degradation products (e.g., ring-opening or oxidation) .
Data Contradiction and Reproducibility
Q. Why might synthetic yields vary between batches, and how can reproducibility be improved?
- Critical Factors :
- Moisture Sensitivity : Piperidine precursors are hygroscopic; use anhydrous solvents (e.g., THF over DCM) and inert atmospheres (N2/Ar) .
- Catalyst Purity : Pd/C or Ni catalysts contaminated with sulfur reduce coupling efficiency. Pre-wash catalysts with dilute HCl .
Biological Activity and Assay Design
Q. What in vitro assays are suitable for evaluating the neuropharmacological potential of this compound?
- Assays :
- Radioligand Binding : Screen for affinity at σ-1 receptors (³H-(+)-Pentazocine displacement) or monoamine transporters (³H-Dopamine uptake inhibition) .
- Functional Assays : Calcium flux assays (FLIPR) in HEK293 cells expressing GPCRs (e.g., α2-adrenergic receptors) to assess agonist/antagonist activity .
- Controls : Use known inhibitors (e.g., Haloperidol for σ-1) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
